Dimethyl-d6-amine
Overview
Description
Dimethyl-d6-amine, also known as deuterated dimethylamine, is a deuterium-labeled compound where the hydrogen atoms in dimethylamine are replaced with deuterium. This isotopic substitution is significant in various scientific fields due to the unique properties imparted by deuterium, such as increased metabolic stability and altered reaction kinetics. The molecular formula of this compound is (CD3)2NH, and it is commonly used in research and industrial applications .
Mechanism of Action
Target of Action
Dimethyl-d6-amine, also known as Bis(trideuteriomethyl)amine, is a deuterated compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound interacts with its targets in a manner that is influenced by its deuterated nature . More detailed information about its interaction with targets and the resulting changes would require further scientific research.
Biochemical Pathways
It’s known that deuterated compounds can influence various biochemical reactions due to the kinetic isotope effect
Result of Action
As a deuterated compound, it may exhibit unique effects due to the presence of deuterium . .
Biochemical Analysis
Cellular Effects
It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl-d6-amine typically involves the deuteration of dimethylamine. One common method employs Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent. This method provides high yields and involves straightforward purification steps . Another approach involves the treatment of ynamides with a mixture of trifluoroacetic acid and triethylsilane, resulting in high levels of deuterium incorporation .
Industrial Production Methods: Industrial production of this compound often involves the use of deuterium oxide (D2O) in the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium. This process can be scaled up to produce large quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: Dimethyl-d6-amine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Addition Reactions: It can react with carbonyl compounds to form imines or amines.
Oxidation and Reduction Reactions: It can be oxidized to form N-oxides or reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve alkyl halides and a base such as sodium hydroxide.
Addition Reactions: Often use carbonyl compounds and acidic or basic catalysts.
Oxidation Reactions: Commonly use oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Produce secondary or tertiary amines.
Addition Reactions: Yield imines or amines.
Oxidation Reactions: Form N-oxides.
Reduction Reactions: Result in primary amines.
Scientific Research Applications
Dimethyl-d6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of deuterated compounds and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated molecules within biological systems.
Comparison with Similar Compounds
Dimethylamine: The non-deuterated analog of dimethyl-d6-amine, commonly used in various chemical reactions and industrial processes.
Methylamine-d3: A deuterated analog of methylamine, used in similar applications as this compound but with different isotopic labeling.
Ethylene-d4-diamine: Another deuterated amine, used in specialized chemical syntheses and research applications.
Uniqueness: this compound is unique due to its complete deuteration, which imparts distinct properties such as increased metabolic stability and altered reaction kinetics. This makes it particularly valuable in research and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
1,1,1-trideuterio-N-(trideuteriomethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSDSFDQCJNGOL-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473742 | |
Record name | Dimethyl-d6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14802-36-9 | |
Record name | Dimethyl-d6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14802-36-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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